molecular formula C10H13NO B1267794 N-allyl-4-methoxyaniline CAS No. 71954-46-6

N-allyl-4-methoxyaniline

Cat. No. B1267794
CAS RN: 71954-46-6
M. Wt: 163.22 g/mol
InChI Key: OISSOJFPFGACLI-UHFFFAOYSA-N
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Description

N-allyl-4-methoxyaniline (NAMA) is an aniline derivative with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate for the synthesis of various compounds, such as dyes, drugs, and agrochemicals. NAMA has been studied extensively for its potential use in the development of new drugs and in the synthesis of other chemical compounds.

Scientific Research Applications

1. Applications in Polymer Science

N-allyl-4-methoxyaniline derivatives have been studied for their applications in polymer science. For instance, phthalonitrile resins containing allyl and methoxyl groups have been synthesized and characterized for their potential in phthalonitrile resins. These monomers, when blended with other compounds and cured into polymers, demonstrated improved processability and thermal properties. The allyl-containing polymers, in particular, showed high impact strength, suggesting their use in high-temperature structural composite matrices (Han et al., 2019).

2. Degradation of Hazardous Chemicals

This compound derivatives have also been evaluated for their role in the degradation of hazardous chemicals. In one study, Fenton-like oxidation was used for the degradation of methoxyanilines in aqueous solutions, demonstrating their potential in treating wastewater containing toxic and incalcitrant chemicals (Chaturvedi & Katoch, 2020).

3. Electrochemical Applications

The electrooxidation of o-methoxyaniline has been studied using electrochemical and surface-enhanced Raman scattering methods. This research provides insights into the C-N coupling mechanism of o-methoxyaniline dimerization or oligomerization, indicating potential applications in electrochemistry (Widera et al., 1997).

4. Synthesis of Novel Compounds

This compound derivatives have been used in the synthesis of new compounds, such as α-trisubstituted amines from ketones, showcasing their utility in organic synthesis (Kurosaki et al., 2012).

5. Photocatalytic and Antibacterial Activities

The compound eugenol, which includes the 4-allyl-2-methoxyphenol moiety, has been used for the synthesis of copper oxide nanoflowers with significant photocatalytic and antibacterial activities. These applications offer new approaches to environmental remediation and microbial control (Siddiqui et al., 2020).

6. Anticancer Activity

Eugenol derivatives, including those with the 4-allyl-2-methoxyphenol structure, have been synthesized and evaluated for their anticancer activity against breast cancer cells. These studies indicate the potential of this compound derivatives in the development of novel anticancer drugs (Alam, 2022).

Safety and Hazards

The safety data sheet for a related compound, p-Anisidine, indicates that it may cause cancer and damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methoxy-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7,11H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISSOJFPFGACLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303864
Record name N-allyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71954-46-6
Record name NSC163070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163070
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-allyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-P-ANISIDINE,TECH.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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